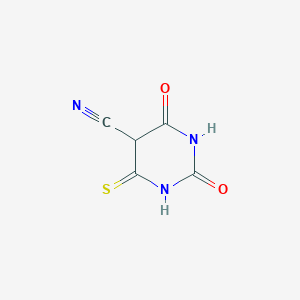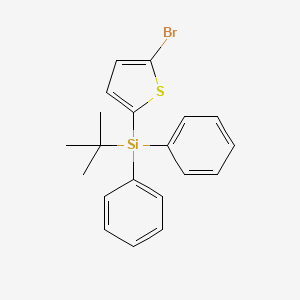
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane: is an organosilicon compound that features a brominated thiophene ring attached to a silicon atom, which is further bonded to a tert-butyl group and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Grignard Reagent: 5-Bromothiophene is then reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling with Chlorosilane: The Grignard reagent is subsequently reacted with tert-butylchlorodiphenylsilane under anhydrous conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Utilize palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Substitution Reactions: Yield substituted thiophene derivatives.
Coupling Reactions: Produce biaryl compounds with extended conjugation.
科学的研究の応用
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Catalysis: Serves as a ligand or precursor in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用機序
The mechanism of action of (5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane largely depends on the specific reaction or application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds and the stabilization of reactive intermediates.
類似化合物との比較
Similar Compounds
- (5-Bromothiophen-2-yl)(tert-butyl)dimethylsilane
- tert-Butyl (5-bromothiophen-2-yl)carbamate
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Uniqueness
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups attached to the silicon atom, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.
特性
CAS番号 |
184679-92-3 |
|---|---|
分子式 |
C20H21BrSSi |
分子量 |
401.4 g/mol |
IUPAC名 |
(5-bromothiophen-2-yl)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C20H21BrSSi/c1-20(2,3)23(16-10-6-4-7-11-16,17-12-8-5-9-13-17)19-15-14-18(21)22-19/h4-15H,1-3H3 |
InChIキー |
UQDLYQAFVOTPAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(S3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)

![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)

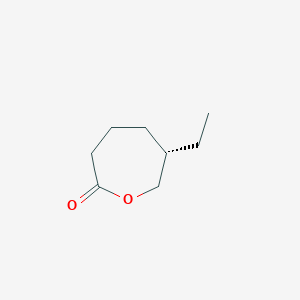
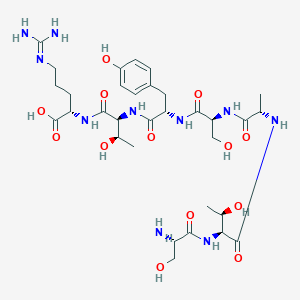
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
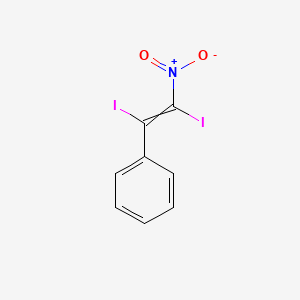
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

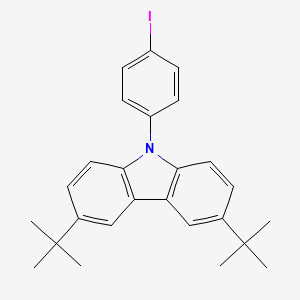
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
